(6-Tert-butylpyridin-2-yl)methanamine
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Overview
Description
(6-Tert-butylpyridin-2-yl)methanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, featuring a tert-butyl group at the 6-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Tert-butylpyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of 2-chloromethyl-6-tert-butylpyridine with ammonia or an amine source under basic conditions. This reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(6-Tert-butylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(6-Tert-butylpyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of this compound includes its potential use as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Tert-butylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-2-yl)methanamine
- (6-Methoxypyridin-2-yl)methanamine
- (6-Methylpyridin-2-yl)methanamine
Uniqueness
(6-Tert-butylpyridin-2-yl)methanamine is unique due to the presence of the bulky tert-butyl group at the 6-position. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs. The tert-butyl group can also provide steric hindrance, affecting the compound’s binding affinity and selectivity for specific targets.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(6-tert-butylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,7,11H2,1-3H3 |
InChI Key |
MNNFDXJWPKFUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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